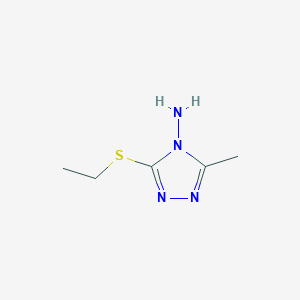

3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine

Description

3-(Ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is a substituted 1,2,4-triazole derivative characterized by a methyl group at position 5 and an ethylsulfanyl (C₂H₅S-) substituent at position 3 of the triazole ring. This compound belongs to a class of heterocyclic molecules known for their versatility in medicinal chemistry and materials science. Its synthesis typically involves the alkylation of 4-amino-5-methyl-1,2,4-triazole-3-thione precursors under alkaline conditions, as seen in analogous reactions for related compounds .

Such structural features are critical for interactions with biological targets, including enzymes and receptors .

Properties

IUPAC Name |

3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3-10-5-8-7-4(2)9(5)6/h3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRMQCVCHWVABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the desired triazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, its antimicrobial activity could be due to the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- Aryl vs. Alkyl Groups : Compounds with aryl substituents (e.g., phenyl, indolyl) often exhibit enhanced antimicrobial activity compared to alkyl-substituted analogues . For example, 3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine shows broad-spectrum antimicrobial activity, while ethylsulfanyl derivatives are less studied but may prioritize enzyme inhibition (e.g., tyrosinase) .

- Heterocyclic Substituents : Pyridinyl or thienyl groups at position 5 (e.g., ) introduce π-π stacking capabilities, favoring interactions with aromatic residues in enzyme active sites .

Synthetic Flexibility :

- The ethylsulfanyl group is introduced via S-alkylation of triazolethiones using ethyl halides, a method shared with benzylsulfanyl and methylsulfanyl analogues .

- Smiles rearrangement is employed for fused heterocycles (e.g., pyrimido-triazolo-thiadiazines), but this pathway is less relevant for simple alkyl/aryl derivatives .

Crystallinity: Derivatives like 3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine form stable crystals suitable for X-ray analysis, aiding structural validation .

Biological Activity

3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound can be described by its molecular formula and has a molecular weight of approximately 174.24 g/mol. Its structure features a triazole ring substituted with an ethylsulfanyl group and a methyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism typically involves the inhibition of key enzymes or metabolic pathways in microorganisms.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-(ethylsulfanyl)-5-methyl... | E. coli | 15 | |

| Triazole Derivative A | S. aureus | 18 | |

| Triazole Derivative B | P. aeruginosa | 20 |

Antifungal Activity

The antifungal properties of triazoles are well-documented, particularly their role as inhibitors of ergosterol biosynthesis in fungi. The compound's structural features may enhance its affinity for fungal enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both bacteria and cancer cells.

- Membrane Disruption : By interfering with ergosterol synthesis in fungi, these compounds can disrupt fungal cell membranes.

- Apoptosis Induction : Some derivatives may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical and laboratory settings:

- Antimicrobial Efficacy Study : A study involving various triazole derivatives demonstrated that modifications to the side chains significantly affected antimicrobial potency against resistant strains of E. coli and S. aureus.

- Anticancer Research : In vitro studies showed that specific triazole analogs exhibited selective cytotoxicity against breast and colon cancer cell lines, suggesting potential for development as targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for 3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine, and how is its purity validated?

The compound is typically synthesized via S-alkylation of a thiol-containing triazole precursor (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) with ethyl halides in alkaline methanol at room temperature . Purity is confirmed using 1H-NMR (e.g., δ 1.3–1.5 ppm for ethyl CH3 and δ 2.3–2.5 ppm for methyl on triazole) and 13C-NMR (e.g., ~14 ppm for ethyl CH3 and ~12 ppm for triazole CH3). Mass spectrometry (MS) with molecular ion peaks (e.g., m/z 158–215) further validates structural integrity .

Q. What experimental protocols are used to assess its solubility and stability under physiological conditions?

Solubility is measured via colorimetric assays in buffer solutions (e.g., pH 7.4), with reported aqueous solubility of ~18.1 µg/mL . Stability studies involve HPLC or UV-Vis spectroscopy under varying pH, temperature, and light exposure to identify degradation pathways (e.g., oxidation of the ethylsulfanyl group) .

Q. How is the compound screened for biological activity, such as enzyme inhibition?

Colorimetric assays (e.g., diphenolase activity inhibition for tyrosinase) are conducted at multiple concentrations (e.g., 10–100 µM) with triplicate measurements to ensure reproducibility. IC50 values are calculated to quantify potency, with structural analogs showing inhibitory activities linked to alkylsulfanyl chain length and electron-withdrawing substituents .

Advanced Research Questions

Q. What crystallographic tools and software are employed to resolve its 3D structure?

Single-crystal X-ray diffraction paired with SHELX (for refinement) and WinGX (for data processing) is used to determine bond lengths, angles, and packing arrangements. For example, the ethylsulfanyl group’s torsion angles and hydrogen-bonding networks can be analyzed to understand conformational stability . ORTEP-III visualizes thermal ellipsoids and molecular geometry .

Q. How can microwave-assisted synthesis optimize the compound’s yield and reaction time?

Microwave irradiation (e.g., 100–150°C, 10–30 min) enhances reaction efficiency compared to traditional methods (24–48 hours). For analogs, yields improve from ~70% to >90% with reduced byproducts, as confirmed by GC-MS . Reaction completion is monitored via TLC or in situ FT-IR to track thiol disappearance .

Q. What mechanistic insights explain the reactivity of the ethylsulfanyl group in functionalization reactions?

The ethylsulfanyl group undergoes oxidation (e.g., H2O2 → sulfoxide/sulfone) and nucleophilic substitution (e.g., with amines or thiols under basic conditions). Computational studies (DFT) predict activation energies for these pathways, while LC-MS identifies intermediates like sulfonic acid derivatives .

Q. How do structural modifications (e.g., replacing ethylsulfanyl with cyclopropyl or aryl groups) impact bioactivity?

Structure-activity relationship (SAR) studies reveal that bulkier substituents (e.g., benzylsulfanyl) enhance hydrophobic interactions with enzyme active sites, improving inhibition constants (Ki) by 2–3 orders of magnitude. Conversely, fluorinated analogs show improved metabolic stability but reduced solubility .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported solubility and synthetic yields?

Variations in solubility (e.g., 18.1 µg/mL vs. 25 µg/mL) may arise from buffer composition or temperature. Reproducibility requires strict control of pH (±0.1) and ionic strength. For yield optimization, DOE (design of experiments) identifies critical factors (e.g., NaOH concentration, solvent polarity) using response surface methodology .

Q. What strategies mitigate byproduct formation during S-alkylation?

Byproducts like disulfides form via thiol oxidation. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under inert gas (N2/Ar) reduces oxidation. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound with >95% purity .

Methodological Tables

| Analytical Technique | Key Data for this compound |

|---|---|

| 1H-NMR | δ 1.34 (t, 3H, CH2CH3), δ 2.42 (s, 3H, CH3), δ 3.25 (q, 2H, SCH2) |

| 13C-NMR | δ 14.1 (CH2CH3), δ 12.8 (CH3), δ 35.6 (SCH2) |

| MS (ESI+) | m/z 173.1 [M+H]+ (calculated 172.05 for C5H10N4S) |

| Solubility (pH 7.4) | 18.1 µg/mL (SD ± 1.2) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.